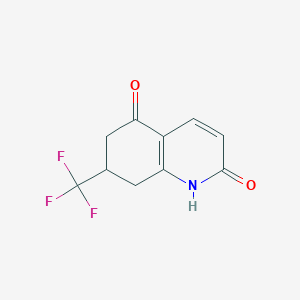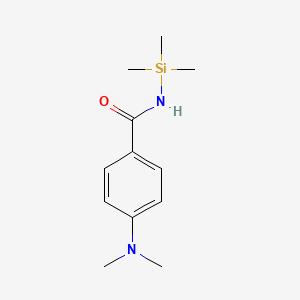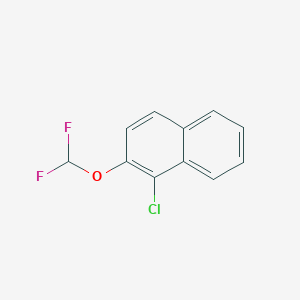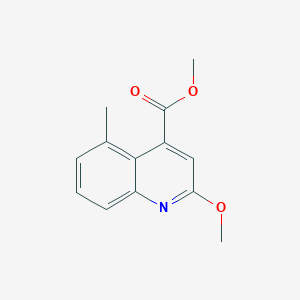![molecular formula C13H17NO3 B11876409 Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)
Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-2-(6-oxaspiro[45]decan-9-ylidene)acetate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oliceridine: A novel mu-opioid receptor agonist with a similar spirocyclic structure.
Spiroacetals: Compounds with a spirocyclic acetal structure, often found in natural products.
Uniqueness
Methyl 2-cyano-2-(6-oxaspiro[4
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl (2Z)-2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate |
InChI |
InChI=1S/C13H17NO3/c1-16-12(15)11(9-14)10-4-7-17-13(8-10)5-2-3-6-13/h2-8H2,1H3/b11-10- |
InChI Key |
CIVJOYRCBUMPPQ-KHPPLWFESA-N |
Isomeric SMILES |
COC(=O)/C(=C\1/CCOC2(C1)CCCC2)/C#N |
Canonical SMILES |
COC(=O)C(=C1CCOC2(C1)CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,8-Dihydroxy-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11876338.png)



![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)


![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)



